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molecular formula C6H5F3N4O2 B8354072 2,6-Diamino-3-nitro-4-trifluoromethylpyridine

2,6-Diamino-3-nitro-4-trifluoromethylpyridine

Cat. No. B8354072
M. Wt: 222.12 g/mol
InChI Key: RUXOJZOZDSHNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157026

Procedure details

To a mixture of 2,6-diamino-4-trifluoromethylpyridine (173 mg) in H2SO4 (3 mL) at 0° C. was added HNO3 (0.048 mL, d=1.40). The stirred mixture was sequentially warmed to RT, aged 1.5 hours, poured onto 50 g ice, neutralized with NH4OH, extracted with EtOAc, filtered through 20 g SiO2 (washed with EtOAc until yellow color eluted), and concentrated to give 70 mg of 2,6-diamino-3-nitro-4-trifluoromethylpyridine as a yellow solid. A 1:1 THF/MeOH solution of the nitro compound (65 mg) was hydrogenated (1 atm H2, Ra-Ni, 16 hours at RT), filtered, concentrated, and converted to the title compound by the method outlined in Example 21.
Quantity
173 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.048 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([NH2:12])[N:3]=1.[N+:13]([O-])([OH:15])=[O:14].[NH4+].[OH-]>OS(O)(=O)=O>[NH2:12][C:4]1[C:5]([N+:13]([O-:15])=[O:14])=[C:6]([C:8]([F:9])([F:11])[F:10])[CH:7]=[C:2]([NH2:1])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
173 mg
Type
reactant
Smiles
NC1=NC(=CC(=C1)C(F)(F)F)N
Name
Quantity
3 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.048 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered through 20 g SiO2 (washed with EtOAc until yellow color eluted)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=C1[N+](=O)[O-])C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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